N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Lipophilicity Drug-likeness ADME

This compound fills a critical lipophilicity gap (logP ≈2.0) between the more polar N-(2-phenylethyl) and more lipophilic N-(4-tert-butylphenyl) analogs. With the same H-bond donor/acceptor counts as related analogs, it uniquely isolates the contribution of lipophilicity and steric bulk to potency or selectivity without confounding H-bond changes. Ideal for building predictive QSAR models, systematic logP-driven SAR exploration, and quantifying entropic contributions via ITC or SPR. Its lead-like MW (304.39 g/mol) offers a lower molecular-weight entry into spirocyclic urea SAR, maintaining high ligand efficiency.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1421445-48-8
Cat. No. B2472650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
CAS1421445-48-8
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3)C
InChIInChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)19-7-10-22-17(12-19)5-8-21-9-6-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
InChIKeyJNZNBNHTXIARPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421445-48-8)


N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421445-48-8) is a synthetic spirocyclic urea derivative built on the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold [1]. With the molecular formula C17H24N2O3 and a molecular weight of 304.39 g/mol, it belongs to a structural class that has been explored for biological activity in contexts such as hormone-sensitive lipase inhibition and σ1 receptor modulation, though peer-reviewed pharmacological data for this specific compound remain absent from the indexed literature [2][3]. This evidence guide focuses on physicochemically distinguishable properties that are relevant for compound selection in library design, medicinal chemistry, or chemical biology applications.

Why N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Cannot Be Treated as an Interchangeable Class Representative


Compounds sharing the 1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide scaffold are not interchangeable because the N-aryl substituent directly modulates key drug-likeness parameters—logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and steric bulk—that govern membrane permeability, solubility, and off-target binding. For example, replacing the 3,4-dimethylphenyl group with a 4-tert-butylphenyl substituent increases calculated logP by approximately 0.6 units and adds substantial steric volume, whereas replacement with a thiophen-2-ylmethyl group reduces molecular weight and introduces heteroatom-based polarity [1][2][3]. These differences are large enough to alter the compound's performance in cell-based assays, pharmacokinetic profiling, and SPR-based binding screens, making generalized procurement or assay substitution scientifically invalid.

Head-to-Head Quantitative Differentiation of N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide versus Closest Analogs


Calculated Lipophilicity (XLogP3) Comparison Against 4-tert-Butylphenyl and Phenylethyl Analogs

The target compound bears a 3,4-dimethylphenyl substituent, which positions its calculated logP (XLogP3) between the more hydrophilic N-(2-phenylethyl) analog and the more lipophilic N-(4-tert-butylphenyl) analog [1][2]. This intermediate lipophilicity may offer a different solubility-permeability balance compared to these two analogs in cell-based assays, and users should not assume equivalent passive membrane diffusion.

Lipophilicity Drug-likeness ADME

Molecular Weight Differentiation Relative to Heteroaryl and Bulky Aryl Analogs

The molecular weight of the target compound (304.39 g/mol) is lower than that of the benzhydryl analog (366.46 g/mol) and the tert-butylphenyl analog (332.4 g/mol), but higher than the thiophen-2-ylmethyl analog (296.39 g/mol) [1][2][3][4]. This positions the target compound in a favorable range for fragment-based or lead-like screening libraries where molecular weight is a critical filter.

Molecular weight Fragment-based screening Rule-of-five

Hydrogen Bond Acceptor/Donor Profile Consistency Across N-Aryl Analogs

The target compound shares an identical hydrogen bond donor (1) and acceptor (3) count with its close analogs N-(4-tert-butylphenyl)- and N-(2-phenylethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, as all three possess a single urea NH and three oxygen/nitrogen-based acceptors [1][2][3]. This uniformity means that differences in aqueous solubility or permeability among these analogs are primarily driven by lipophilicity and steric effects rather than H-bond count, simplifying interpretation of structure–property relationships in screening campaigns.

Hydrogen bonding Solubility Polar surface area

Conformational Rigidity Advantage of the 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold

The 1,9-dioxa-4-azaspiro[5.5]undecane core imposes greater conformational rigidity compared to simple piperidine–carboxamide or morpholine–carboxamide analogs, reducing the entropic penalty upon target binding and potentially enhancing binding selectivity [1][2]. This scaffold-level feature is consistent across the entire compound series, but the 3,4-dimethylphenyl substituent adds a modestly bulky, electron-donating aromatic group that may further constrain the conformational space compared to smaller or more flexible N-substituents.

Conformational restriction Binding selectivity Scaffold novelty

Application Scenarios for N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Based on Differential Evidence


Diversity-Oriented Screening Library Enrichment with Intermediate Lipophilicity

With a calculated logP ≈ 2.0, the target compound fills a lipophilicity gap between the more polar N-(2-phenylethyl) analog (logP ≈ 1.8) and the more lipophilic N-(4-tert-butylphenyl) analog (logP = 2.6) [1]. Medicinal chemistry groups building screening libraries for CNS or metabolic disease targets, where logP values between 2 and 3 are frequently desired, can use this compound to sample a distinct physicochemical space that the closest commercially available analogs do not cover. Procurement of all three analogs together enables systematic exploration of lipophilicity-driven SAR without modifying the core scaffold.

Fragment-to-Lead Optimization with Controlled Molecular Weight Progression

The molecular weight of 304.39 g/mol positions the target compound as a lead-like starting point intermediate between fragment-sized molecules (<300 g/mol) and drug-sized molecules (>350 g/mol) [2]. Compared to the heavier benzhydryl analog (366.46 g/mol), the target compound offers a lower molecular-weight entry into spirocyclic urea SAR that can be elaborated while maintaining ligand efficiency. Researchers monitoring LE (ligand efficiency) or LLE (lipophilic ligand efficiency) metrics will find this compound's MW/logP combination distinct from both lighter and heavier analogs [3].

Scaffold-Hopping Reference Compound for Conformational Restriction Studies

The 1,9-dioxa-4-azaspiro[5.5]undecane core provides conformational rigidity that is absent in non-spirocyclic urea comparators (e.g., morpholine or piperidine carboxamides) [4][5]. Structural biology or biophysical screening groups investigating the effect of conformational pre-organization on target binding can procure this compound alongside a matched non-spirocyclic analog (identical N-(3,4-dimethylphenyl) substituent on a flexible urea scaffold) to quantify the differential entropic contribution via ITC or SPR. The rigid scaffold may reduce the entropic penalty upon binding, a hypothesis testable through head-to-head thermodynamic profiling.

Control Compound for Hydrogen-Bonding SAR in a Matched Analog Series

Because the target compound shares identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 3) with the N-(4-tert-butylphenyl) and N-(2-phenylethyl) analogs, researchers can use this series to isolate the contribution of lipophilicity and steric bulk to potency or selectivity without confounding changes in H-bond capacity [6]. This matched molecular pair approach is valuable for building predictive QSAR models and for training machine-learning algorithms on scaffold-specific ADME or activity data.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.